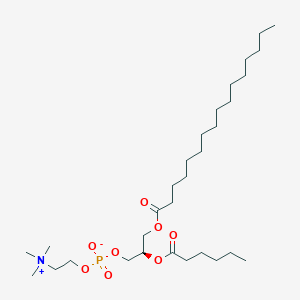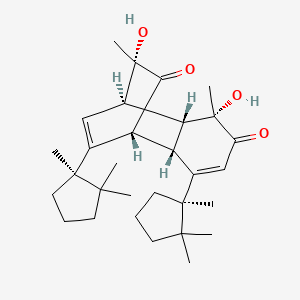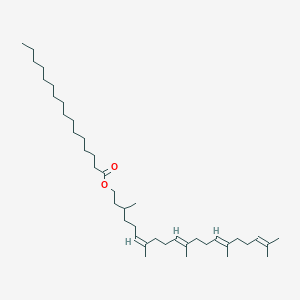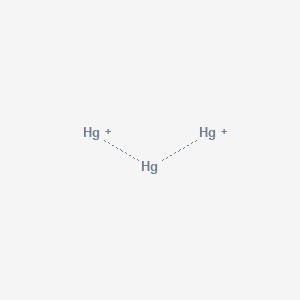
Trimercury cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimercury(2+) is a mercury cation.
Aplicaciones Científicas De Investigación
Optical Spectroscopy : The application of trimercury cation in optical spectroscopy is notable. For instance, one study reported the successful 'soft-landing' of size-selected gold trimers in solid krypton matrices. This process involved the production of Au cations by sputtering, followed by co-deposition with krypton on a cooled substrate. The results showed strong excitation bands attributed to Au trimers, highlighting the potential of trimercury cations in detailed spectroscopy studies (Harbich et al., 1991).
Electronic Structure : The electronic structure of alkali trimer cations, including the this compound, has been investigated. The vibrational frequencies for these cations provide insights into the structure of neutral trimers. It's found that the frequencies decrease with increasing atomic number due to both mass effects and a decrease in the force constant (Eades et al., 1982).
Material Science : In another study, the successful deposition of mass-selected silver clusters in solid krypton matrices was reported. This included the analysis of trimer absorption bands and characteristic emission features, which are essential in material science for understanding the properties of various substances (Harbich et al., 1990).
Chemical Analysis : The compound trimercury(II) bis[selenite(IV)] selenate(VI) showcases the application of this compound in chemical analysis. The study of this compound involved analyzing the coordination polyhedra around mercury cations and understanding the complex chemical structure (Weil & Kolitsch, 2002).
Ion Selectivity Studies : The this compound has also been studied in the context of ion selectivity, particularly in biological systems. For example, a study on the OmpF porin from Escherichia coli revealed insights into the mechanism of cation selectivity in biological pores, emphasizing the role of trimeric structures in such processes (Kobayashi & Nakae, 1985).
Propiedades
Fórmula molecular |
Hg3+2 |
|---|---|
Peso molecular |
601.78 g/mol |
Nombre IUPAC |
mercury;mercury(1+) |
InChI |
InChI=1S/3Hg/q;2*+1 |
Clave InChI |
PDBOWILBZCIIPN-UHFFFAOYSA-N |
SMILES canónico |
[Hg].[Hg+].[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



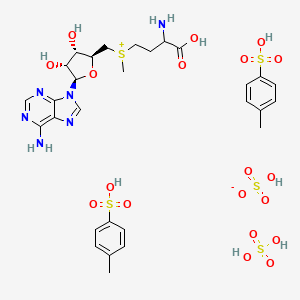

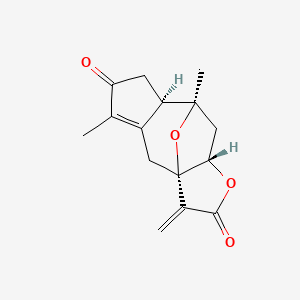
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
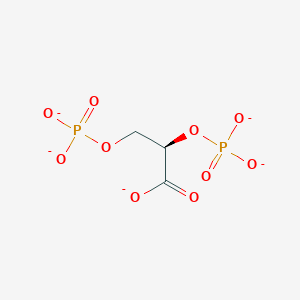

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)
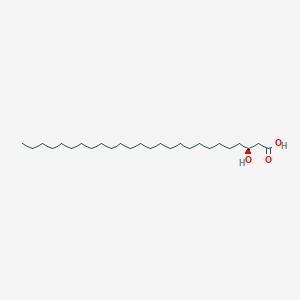
![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)

